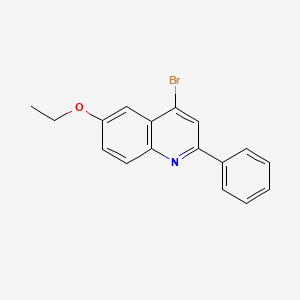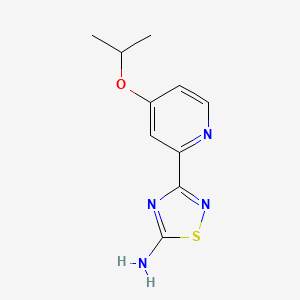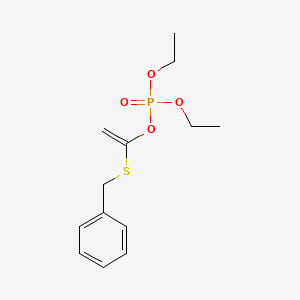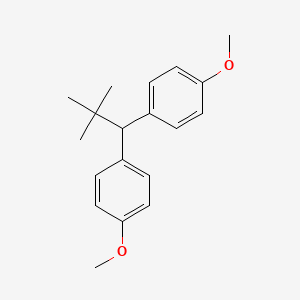![molecular formula C18H21ClN2O2 B13760069 N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)
N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-6-methoxy-3-quinolinecarbaldehyde.
Condensation Reaction: The aldehyde is then subjected to a condensation reaction with cyclopentylamine in the presence of a suitable catalyst to form the intermediate.
Acetylation: The intermediate is acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline
Uniqueness
N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide stands out due to its unique combination of a quinoline core with a cyclopentylacetamide moiety
特性
分子式 |
C18H21ClN2O2 |
|---|---|
分子量 |
332.8 g/mol |
IUPAC名 |
N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-cyclopentylacetamide |
InChI |
InChI=1S/C18H21ClN2O2/c1-12(22)21(15-5-3-4-6-15)11-14-9-13-10-16(23-2)7-8-17(13)20-18(14)19/h7-10,15H,3-6,11H2,1-2H3 |
InChIキー |
FZRUTKXVOSPXLL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(CC1=C(N=C2C=CC(=CC2=C1)OC)Cl)C3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


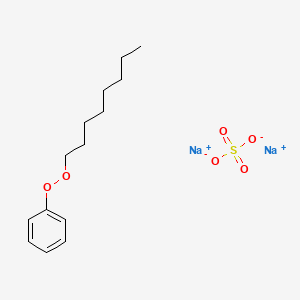
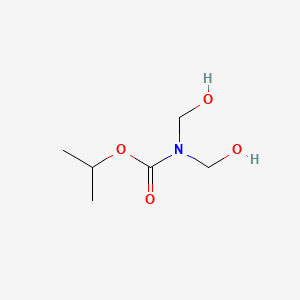

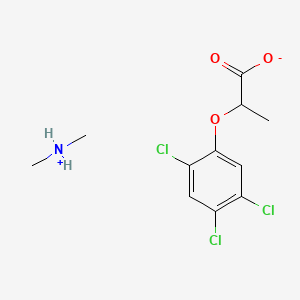
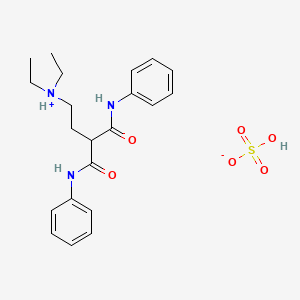



![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)
